![molecular formula C20H16BrN3O3S2 B5037699 N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B5037699.png)
N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a bromo-methoxyphenyl group, and a carbamothioyl linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. The process includes:
Formation of Thiophene-2-Carboxamide: This can be achieved through the reaction of thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Bromo-Methoxyphenyl Group: This step involves the bromination and methoxylation of a phenyl ring, followed by its attachment to the thiophene-2-carboxamide core via a carbonyl linkage.
Formation of the Carbamothioyl Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and automated reaction systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromo group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the bromo group.
Scientific Research Applications
N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various cellular pathways. For example, it may inhibit certain kinases or proteases, leading to changes in cell signaling and function.
Comparison with Similar Compounds
N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide can be compared with other compounds that have similar structural features or functional groups:
Cetylpyridinium Chloride: A compound with antimicrobial properties, structurally similar due to the presence of a long carbon chain and a functional group capable of interacting with biological membranes.
Domiphen Bromide: Another antimicrobial agent with a similar mechanism of action, involving disruption of bacterial cell membranes.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and potential therapeutic benefits.
Properties
IUPAC Name |
N-[4-[(3-bromo-4-methoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3S2/c1-27-16-9-4-12(11-15(16)21)18(25)24-20(28)23-14-7-5-13(6-8-14)22-19(26)17-3-2-10-29-17/h2-11H,1H3,(H,22,26)(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORNTNMTDLODGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
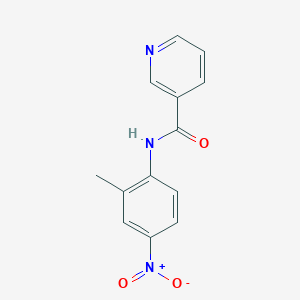
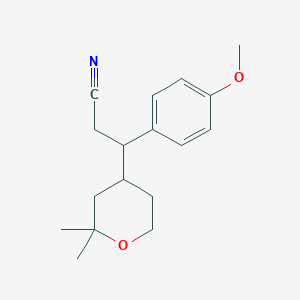
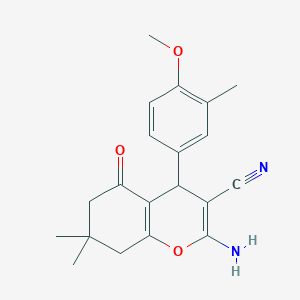
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5037644.png)
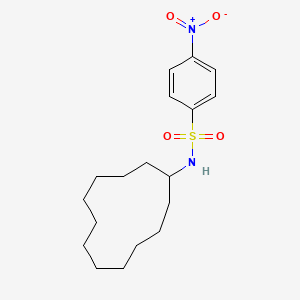
![[4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B5037669.png)
![5,7-diphenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-4-ium;perchlorate](/img/structure/B5037671.png)
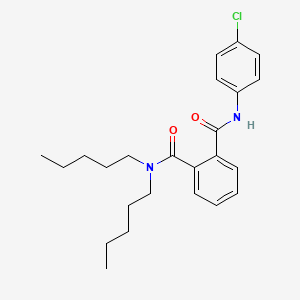

![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037692.png)
![N'-(2-chlorophenyl)-N-[2-(4-methylphenoxy)ethyl]oxamide](/img/structure/B5037698.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide](/img/structure/B5037706.png)
![4-hydroxy-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B5037712.png)
![1-[5-(4-METHOXYPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE](/img/structure/B5037720.png)
